molecular formula C18H27NO10S B565972 4-Aminophenyl b-D-thiocellobiose CAS No. 68636-49-7

4-Aminophenyl b-D-thiocellobiose

Cat. No. B565972
CAS RN: 68636-49-7
M. Wt: 449.471
InChI Key: RIQWCPMDWZXHSW-DRDIBAPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl b-D-thiocellobiose is a biochemical used for proteomics research . It has a molecular formula of C18H27NO10S and a molecular weight of 449.47 .


Physical And Chemical Properties Analysis

4-Aminophenyl b-D-thiocellobiose is a light brown crystalline powder . Its molecular formula is C18H27NO10S and it has a molecular weight of 449.47 .

Scientific Research Applications

Enzyme Inhibition Studies

One study investigated the conformation of thiocellobiose bound to β-glucosidase from Streptomyces sp., finding it acts as an inhibitor when cellobiose is used as a substrate. This inhibition was studied using NMR techniques, highlighting the unique conformations thiocellobiose adopts in solution and when bound to the enzyme (Montero et al., 1998).

Microbial Detection Applications

Research has developed methods for rapid detection of Escherichia coli using amperometric techniques, employing 4-aminophenol (produced from substrates like 4-aminophenyl β-D-galactopyranoside) for electrochemical detection. These methods utilize chemically modified electrodes or magnetic capture combined with electrochemical detection for sensitive and rapid identification of bacterial contamination in water and clinical samples (Geng et al., 2007); (Wang et al., 2017).

Safety And Hazards

The safety data sheet for 4-Aminophenyl b-D-thiocellobiose suggests that it should be handled with care. In case of inhalation, move the victim to fresh air and give artificial respiration if necessary. If it comes into contact with skin, wash off immediately with soap and plenty of water. If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWCPMDWZXHSW-DRDIBAPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl b-D-thiocellobiose

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